![molecular formula C20H17FN2O3 B5348680 N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide, also known as FM-381, is a small molecule inhibitor that targets the immune system. It has been studied for its potential use in treating autoimmune diseases and cancer. In
作用機序
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the immune system. BTK is involved in the activation of T cells, which can lead to the development of autoimmune diseases and cancer. By inhibiting BTK, this compound can reduce the activity of T cells and potentially prevent the development of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the activity of T cells in preclinical studies. This can lead to a reduction in inflammation and the prevention of autoimmune diseases. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells, potentially leading to the development of new cancer treatments.
実験室実験の利点と制限
One advantage of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide is its specificity for BTK, which can reduce the risk of off-target effects. However, its potency may also pose a limitation, as high concentrations of the compound may be required to achieve therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
For the study of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide include clinical trials to determine its safety and efficacy in humans. In addition, researchers may explore the use of this compound in combination with other drugs for the treatment of autoimmune diseases and cancer. Further studies may also be needed to optimize the synthesis method and improve the potency of the compound.
Conclusion:
This compound is a small molecule inhibitor that has shown promise in the treatment of autoimmune diseases and cancer. Its specificity for BTK makes it a promising candidate for further study, but more research is needed to determine its safety and efficacy in humans. The synthesis method and potency of the compound may also be further optimized in future studies.
合成法
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide can be synthesized through a multi-step process, starting with the reaction of 2-fluorophenol with 3-pyridinecarboxaldehyde to form 2-(2-fluorophenoxy)pyridine. This compound is then reacted with 3-hydroxy-2-methylbenzoyl chloride to produce this compound.
科学的研究の応用
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also shown promise in treating certain types of cancer, including breast cancer and melanoma. In preclinical studies, this compound has been shown to inhibit the activity of T cells, which play a key role in autoimmune diseases and cancer.
特性
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-13-15(7-4-9-17(13)24)19(25)23-12-14-6-5-11-22-20(14)26-18-10-3-2-8-16(18)21/h2-11,24H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWYBTXUCJIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
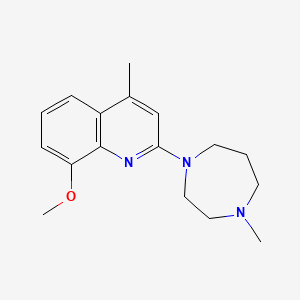
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
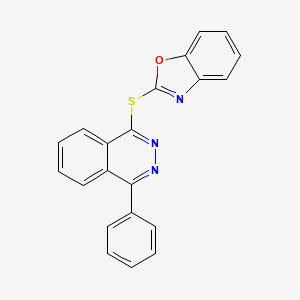
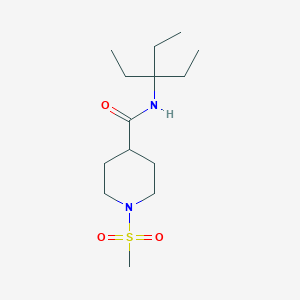
![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
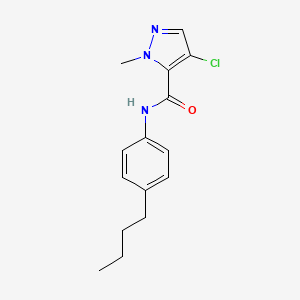
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)
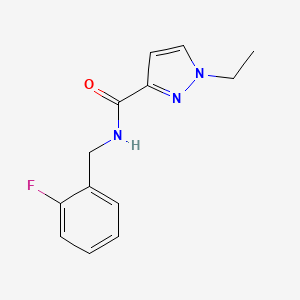
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![3-sec-butyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348646.png)
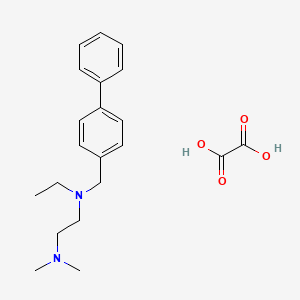
![3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5348689.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5348704.png)